4-(2-Aminoethoxy)benzoic acid
Overview
Description
4-(2-Aminoethoxy)benzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various benzoic acid derivatives, which can provide insight into the chemical behavior and properties that might be expected from 4-(2-Aminoethoxy)benzoic acid. These derivatives include azo-benzoic acids, co-crystals with hydroxyl benzoic acids, methoxy benzoic acids, and complex compounds with amino benzoic acids .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multiple steps, including nitrification, diazotization, methylation, oxidation, and selective reduction. For example, the synthesis of 2-amino-4-methoxy benzoic acid from toluidine follows such a route, resulting in a white powder with a yield of 61% . Similarly, complex compounds of 4-[(3,4-dimethoxybenzyl)amino] benzoic acid with rare-earth metal ions have been synthesized, indicating the versatility of benzoic acid derivatives in forming complexes .
Molecular Structure Analysis
The molecular structures of benzoic acid derivatives are characterized using various spectroscopic techniques such as NMR, UV-VIS, IR, and sometimes X-ray crystallography. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods like density functional theory .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo a range of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in the azo-benzoic acids . The extent of these equilibria can be influenced by the solvent composition and pH of the medium. Additionally, the formation of co-crystals with other compounds, such as hydroxyl benzoic acids, demonstrates the ability of benzoic acid derivatives to engage in intermolecular interactions and hydrogen bonding .
Physical and Chemical Properties Analysis
The physical properties of benzoic acid derivatives, such as melting points and solubility, can be determined through experimental methods. For example, the synthesized 2-amino-4-methoxy benzoic acid has a melting point range of 176-178°C . The chemical properties, including reactivity and stability, can be inferred from thermal analysis and spectroscopic data. The thermal stability of complex compounds of amino benzoic acid with rare-earth metal ions ranges from 100°C to 150°C . The solubility of these compounds can be enhanced through the formation of co-crystals, as shown in the study of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol co-crystals .
Scientific Research Applications
Polyaniline Doping
4-(2-Aminoethoxy)benzoic acid, as a substituted benzoic acid, finds application in the doping of polyaniline, a conductive polymer. Benzoic acid derivatives are used to enhance the electrical conductivity of polyaniline, making it suitable for advanced technological applications (Amarnath & Palaniappan, 2005).
Luminescent Properties in Lanthanide Coordination Compounds
Substituted benzoic acids, including derivatives similar to 4-(2-Aminoethoxy)benzoic acid, are utilized in synthesizing lanthanide coordination compounds. These compounds, especially when containing electron-releasing or electron-withdrawing groups, demonstrate varying photoluminescent properties, crucial for applications in lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Building Blocks for Pseudopeptide Synthesis
Derivatives of benzoic acid, akin to 4-(2-Aminoethoxy)benzoic acid, are synthesized as novel amino acids for use in peptidomimetics and combinatorial chemistry. These compounds serve as versatile building blocks in the synthesis of complex molecular structures, beneficial in drug development and biochemical research (Pascal, Sola, Labéguère, & Jouin, 2000).
Fluorescence Probes for Reactive Oxygen Species Detection
Benzoic acid derivatives, closely related to 4-(2-Aminoethoxy)benzoic acid, have been developed as novel fluorescence probes. These compounds are designed to detect reactive oxygen species (ROS), crucial in various biological and chemical applications. Their ability to differentiate specific ROS types makes them valuable tools in medical diagnostics and biological research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .
Result of Action
It is known that the compound is used for proteomics research , suggesting it may have effects on protein expression or function.
Action Environment
It is known that the compound is a white crystalline solid that is soluble in water and organic solvents . . These properties suggest that the compound’s action may be influenced by factors such as temperature and solvent conditions.
properties
IUPAC Name |
4-(2-aminoethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODDQKUDQGKJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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